molecular formula C18H14F2O3 B5884468 7-[(2,4-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one

7-[(2,4-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one

Cat. No. B5884468
M. Wt: 316.3 g/mol
InChI Key: RGNVEKRAMYYXEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(2,4-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one, also known as DBCO-alkyne, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of 7-[(2,4-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one involves the formation of a covalent bond between the alkyne functional group and an azide group on the target molecule. This reaction is known as a click reaction and is highly specific and efficient, allowing for the labeling of biomolecules with high precision and minimal interference with their biological activity.
Biochemical and Physiological Effects
7-[(2,4-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one has minimal biochemical and physiological effects on its own, as it is primarily used as a labeling agent in scientific research. However, its use in bioconjugation techniques can have significant effects on the biological activity of the labeled biomolecules, depending on the specific labeling strategy and application.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 7-[(2,4-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one is its high specificity and efficiency in click reactions, which allows for precise labeling of biomolecules without interfering with their biological activity. Additionally, 7-[(2,4-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one is stable and easy to use, making it a popular choice for bioconjugation experiments.
However, there are also some limitations to the use of 7-[(2,4-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one in lab experiments. One potential issue is the potential for non-specific labeling or cross-reactivity with other biomolecules, which can lead to false-positive results or interference with biological activity. Additionally, the cost of 7-[(2,4-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one and related labeling reagents can be relatively high, limiting its accessibility for some researchers.

Future Directions

There are many potential future directions for research involving 7-[(2,4-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one and related labeling techniques. One area of interest is the development of new click chemistry reactions or modifications to existing reactions to improve their specificity, efficiency, or compatibility with different biomolecules. Additionally, there is ongoing research into the use of 7-[(2,4-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one and related labeling techniques in various applications, such as drug delivery, imaging, and diagnostics. Finally, there is a need for further investigation into the potential limitations and challenges associated with the use of 7-[(2,4-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one in various lab experiments, as well as the development of strategies to mitigate these issues.

Synthesis Methods

7-[(2,4-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one is synthesized through a multi-step process involving the reaction of 2,4-difluorobenzyl alcohol with potassium carbonate and 4-ethyl-2H-chromen-2-one in the presence of a catalyst. The resulting intermediate compound is then reacted with propargyl bromide to yield 7-[(2,4-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one.

Scientific Research Applications

7-[(2,4-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. One of its primary uses is in the development of bioconjugation techniques, which involves the covalent attachment of biomolecules to other molecules or surfaces. 7-[(2,4-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one is often used as a reactive linker in these techniques, allowing for the efficient and specific labeling of biomolecules with fluorescent dyes, imaging agents, or other functional groups.

properties

IUPAC Name

7-[(2,4-difluorophenyl)methoxy]-4-ethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2O3/c1-2-11-7-18(21)23-17-9-14(5-6-15(11)17)22-10-12-3-4-13(19)8-16(12)20/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNVEKRAMYYXEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(2,4-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one

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